molecular formula C14H25NO3 B14067877 Methyl 2-(decanoylamino)prop-2-enoate CAS No. 101979-26-4

Methyl 2-(decanoylamino)prop-2-enoate

Cat. No.: B14067877
CAS No.: 101979-26-4
M. Wt: 255.35 g/mol
InChI Key: GYMSAPPTKIPBPF-UHFFFAOYSA-N
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Description

Methyl 2-(decanoylamino)prop-2-enoate is an organic compound with the molecular formula C14H25NO3 It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a decanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Methyl 2-(decanoylamino)prop-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

101979-26-4

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

methyl 2-(decanoylamino)prop-2-enoate

InChI

InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16)

InChI Key

GYMSAPPTKIPBPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(=C)C(=O)OC

Origin of Product

United States

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